REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[C:14](=[S:15])[CH:13]2[CH:9]1[CH2:10][CH2:11][CH2:12]2)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH3:16]>CO>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH2:10][CH2:11][CH2:12][CH:13]1[C:14](=[S:15])[NH2:16])=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was azeotropically evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1C(CCC1)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |